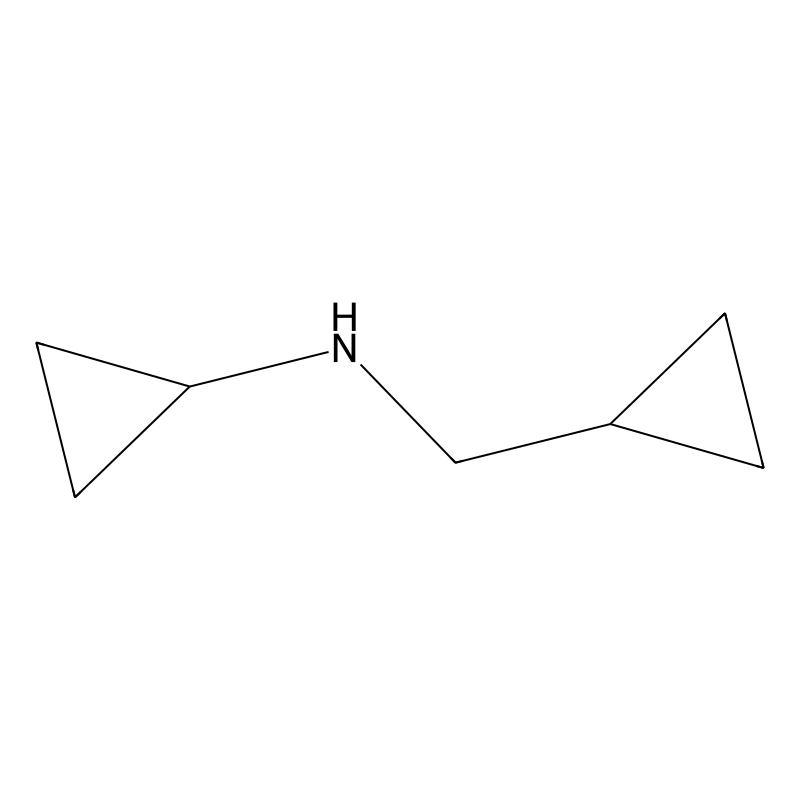

N-(cyclopropylmethyl)cyclopropanamine

Content Navigation

- 1. General Information

- 2. N-(cyclopropylmethyl)cyclopropanamine: A Strategic Building Block for Medicinal Chemistry and Specialty Synthesis

- 3. Procurement Alert: Why Dicyclopropylamine is Not a Direct Substitute for N-(cyclopropylmethyl)cyclopropanamine

- 4. Evidence Guide: Key Performance Differentiators for N-(cyclopropylmethyl)cyclopropanamine

Medicinal chemists need building blocks that minimize CYP-mediated N-cyclopropyl ring-opening risk. N-(cyclopropylmethyl)cyclopropanamine (CAS 215522-80-8) features a methylene spacer that reduces this metabolic liability compared to dicyclopropylamine.

- Reduces reactive metabolite formation, improving safety for in vivo studies.

- Provides conformational flexibility for fine-tuning kinase inhibitor or CNS ligand SAR.

- Lower steric hindrance at nitrogen enhances nucleophilic reactivity for late-stage functionalization.

Reliable supply with consistent purity for R&D.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N-(cyclopropylmethyl)cyclopropanamine (CAS 215522-80-8) is a secondary amine that serves as a specialized building block in pharmaceutical and fine chemical synthesis. Its structure is defined by the incorporation of both a cyclopropyl group directly attached to the nitrogen and a second cyclopropyl ring linked via a methylene spacer. This combination offers a unique steric and electronic profile utilized by medicinal chemists to modulate properties such as metabolic stability, receptor binding, and lipophilicity in drug candidates. The presence of strained cyclopropyl rings is a validated strategy in drug design for introducing conformational rigidity and improving key pharmacological parameters.

Substituting N-(cyclopropylmethyl)cyclopropanamine with structurally close analogs like dicyclopropylamine or simpler secondary amines (e.g., N-ethylcyclopropylamine) can lead to significant downstream failures in synthesis and drug discovery programs. The key differentiator is the methylene (CH2) spacer, which fundamentally alters steric hindrance around the nitrogen, introduces valuable conformational flexibility, and critically, modifies the molecule's metabolic profile. Direct N-cyclopropylamine moieties are known substrates for CYP-mediated oxidation that can lead to ring-opening and the formation of reactive metabolites. By displacing one cyclopropyl ring with a cyclopropylmethyl group, this specific liability is potentially mitigated, a crucial consideration in preclinical development that simple analogs do not address.

Precursor Suitability: Reduced Steric Hindrance Compared to Dicyclopropylamine

The nitrogen center in N-(cyclopropylmethyl)cyclopropanamine is sterically less encumbered than in dicyclopropylamine. The methylene spacer positions one of the bulky cyclopropyl groups further from the reactive nitrogen lone pair. In contrast, dicyclopropylamine features two rigid, planar cyclopropyl rings directly attached to the nitrogen, creating a more significant steric shield that can hinder its approach to electrophilic centers in reactions like SN2 substitutions or metal-catalyzed couplings.

| Evidence Dimension | Steric hindrance at the nitrogen atom |

| Target Compound Data | Lower; one cyclopropyl and one less-demanding cyclopropylmethyl group attached to nitrogen. |

| Comparator Or Baseline | Dicyclopropylamine: Higher; two rigid cyclopropyl groups directly attached to nitrogen. |

| Quantified Difference | Not quantified in available literature, but based on established principles of steric effects in organic chemistry. |

| Conditions | General nucleophilic substitution and coupling reaction contexts. |

For process development and scale-up, selecting a less sterically hindered amine can improve reaction rates and yields, especially in sterically demanding synthetic steps.

Metabolic Stability: Potential Mitigation of CYP-Mediated Reactive Metabolite Formation

Amines with a nitrogen directly attached to a cyclopropyl ring are known to be susceptible to CYP450-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates. This bioactivation pathway is a known liability associated with hepatotoxicity, as seen with drugs like trovafloxacin. N-(cyclopropylmethyl)cyclopropanamine contains only one such direct N-cyclopropyl linkage. The second cyclopropyl group is insulated by a methylene spacer, a structural feature that may divert metabolism away from this specific ring-opening mechanism.

| Evidence Dimension | Potential for CYP-mediated bioactivation via cyclopropyl ring oxidation |

| Target Compound Data | One potential site (direct N-cyclopropyl bond) |

| Comparator Or Baseline | Dicyclopropylamine: Two potential sites (two direct N-cyclopropyl bonds) |

| Quantified Difference | Target compound has 50% fewer direct N-cyclopropyl bioactivation sites than the primary comparator. |

| Conditions | In vitro and in vivo drug metabolism by Cytochrome P450 enzymes, particularly CYP1A2. |

Choosing this reagent over dicyclopropylamine is a rational risk-mitigation strategy in drug discovery to avoid a known metabolic liability, potentially saving significant time and resources in later development stages.

Scaffold Design: Enhanced Conformational Flexibility for Target Binding Optimization

The C-N bond of the cyclopropylmethyl group allows for free rotation, giving this substituent significantly more conformational flexibility compared to the rigid, fixed orientation of a direct N-cyclopropyl group. This added degree of freedom enables the terminal cyclopropyl ring to explore a wider conformational space, which can be critical for achieving optimal interactions within a protein's binding pocket. Dicyclopropylamine, with its two fixed rings, offers a much more constrained scaffold.

| Evidence Dimension | Rotational degrees of freedom in side chains |

| Target Compound Data | Higher; features a flexible ethyl-like linker in the cyclopropylmethyl group. |

| Comparator Or Baseline | Dicyclopropylamine: Lower; both substituents are rigid cyclopropyl rings with restricted rotation. |

| Quantified Difference | Not applicable; this is a qualitative structural difference. |

| Conditions | Molecular design and structure-activity relationship (SAR) studies for optimizing ligand-protein binding. |

For medicinal chemists in lead optimization, this compound provides a tool to fine-tune binding affinity and selectivity where a more rigid analog like dicyclopropylamine may fail to achieve the ideal binding pose.

Precursor for Drug Candidates with Reduced Metabolic Bioactivation Risk

Ideal for use in medicinal chemistry programs where early-stage risk assessment is critical. Its structure is rationally designed to minimize the potential for CYP-mediated N-cyclopropyl ring opening, a known metabolic liability, making it a preferred building block over dicyclopropylamine for compounds intended for in vivo studies.

Building Block for Synthesizing Ligands with Tunable Binding Geometries

Serves as a key intermediate in the synthesis of kinase inhibitors or CNS receptor ligands where precise orientation and conformational flexibility are needed to optimize potency and selectivity. The rotational freedom of the cyclopropylmethyl group allows for fine-tuning of structure-activity relationships in a way that more rigid analogs cannot.

Amine Component in Sterically Demanding Coupling Reactions

A suitable nucleophile for challenging synthetic routes, such as late-stage functionalization or coupling with sterically hindered electrophiles. The reduced steric bulk around the nitrogen atom, compared to dicyclopropylamine, can facilitate higher conversion rates and simplify purification, improving overall process efficiency.

XLogP3

Wikipedia

Explore Compound Types